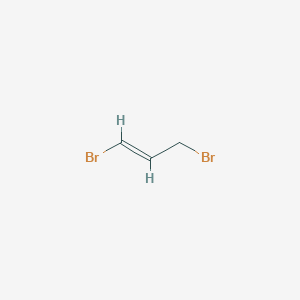

1,3-Dibromo-1-propene

Descripción general

Descripción

1,3-Dibromo-1-propene is an organobromine compound with the molecular formula C₃H₄Br₂. It is a colorless to slightly yellow liquid with a sweet odor. This compound is used as a synthetic building block in organic synthesis, particularly in the preparation of various brominated compounds .

Mecanismo De Acción

Target of Action

1,3-Dibromo-1-propene is a synthetic building block . It is primarily used in organic synthesis to form C3-bridged compounds . The primary targets of this compound are the molecules involved in these synthesis reactions.

Mode of Action

This compound interacts with its targets through a process known as reduction . This reduction is catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of c3-bridged compounds . These compounds can be involved in various biochemical pathways, depending on their specific structures and functions.

Pharmacokinetics

It is known that the compound has a boiling point of 167 °c , suggesting that it may have low volatility and could remain in the body for a longer period. Its density is 1.989 g/mL at 25 °C , which could influence its distribution within the body.

Result of Action

The result of this compound’s action is the formation of C3-bridged compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and functions. For example, it has been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s reduction reaction is catalyzed by electrogenerated solution-phase nickel (I) salen , suggesting that the presence and concentration of this catalyst in the environment could influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by temperature, as it has a specific boiling point and storage temperature .

Análisis Bioquímico

Biochemical Properties

It is known that it can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Cellular Effects

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Molecular Mechanism

It is known that it can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Temporal Effects in Laboratory Settings

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Dosage Effects in Animal Models

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Metabolic Pathways

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Transport and Distribution

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Subcellular Localization

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Métodos De Preparación

1,3-Dibromo-1-propene can be synthesized through the free radical addition of bromine to allyl bromide. The reaction typically involves the use of hydrogen bromide as a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained .

Análisis De Reacciones Químicas

1,3-Dibromo-1-propene undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form cyclopropane and propylene under the influence of electrogenerated solution-phase nickel (I) salen.

Addition Reactions: It can participate in addition reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include hydrogen bromide, nickel (I) salen, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

1,3-Dibromo-1-propene is characterized by its unique structure, which includes a carbon-carbon double bond and two bromine atoms. This configuration makes it highly reactive and suitable for various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by other nucleophiles, allowing for the formation of diverse organic compounds.

- Reduction Reactions : It can be reduced to yield propylene or cyclopropane through catalytic processes.

- Addition Reactions : The compound can undergo addition reactions with different nucleophiles, leading to the synthesis of complex molecules.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceuticals : It is utilized in the development of various pharmaceutical compounds due to its ability to form C3-bridged structures essential for biological activity.

- Agrochemicals : The compound is also employed in synthesizing agrochemical products, contributing to agricultural advancements.

Material Science

In material science, this compound is used in:

- Polymer Preparation : It acts as a precursor for synthesizing polymers and advanced materials. Its reactivity allows for the incorporation of functional groups into polymer chains, enhancing their properties.

- Nanomaterials : Researchers have explored its potential in creating nanostructured materials through controlled polymerization techniques.

Biological Studies

This compound is significant in biological research:

- Enzyme Mechanisms : It is used to study enzyme mechanisms involving halogenated compounds. Understanding these interactions can provide insights into metabolic pathways and toxicity.

- Metabolic Pathway Analysis : Studies have shown that this compound can react with glutathione (GSH), leading to the formation of metabolites that can be analyzed for their biological effects .

Case Study 1: Enzyme Mechanism Exploration

A study investigated the reaction of this compound with GSH. The results indicated that after administration, the compound forms 1-bromo-3-propyl-S-glutathione, which subsequently leads to urinary metabolites. This research highlights its utility in understanding the metabolic fate of halogenated compounds .

Case Study 2: Polymer Synthesis

Research has demonstrated the use of this compound in synthesizing functionalized polymers. By employing controlled radical polymerization techniques, scientists were able to create polymers with specific properties tailored for applications in drug delivery systems and advanced materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Forms C3-bridged structures essential for bioactivity |

| Material Science | Precursor for polymers and nanomaterials | Enhances properties through functional group incorporation |

| Biological Studies | Investigates enzyme mechanisms and metabolic pathways | Reacts with GSH to form metabolites for analysis |

Comparación Con Compuestos Similares

1,3-Dibromo-1-propene can be compared with other similar compounds such as:

1,2-Dibromoethane: Another organobromine compound used in organic synthesis.

1,3-Dibromopropane: Similar in structure but differs in the position of the bromine atoms.

1,2,3-Tribromopropane: Contains an additional bromine atom compared to this compound.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .

Actividad Biológica

1,3-Dibromo-1-propene (DBP) is an organobromine compound with significant biological activity and implications in various fields, including toxicology and pharmacology. This article provides a comprehensive overview of its biological activity, metabolism, and associated health risks based on diverse research findings.

This compound has the chemical formula and is characterized by its double bond between the first and second carbon atoms. The presence of bromine atoms contributes to its reactivity and biological interactions.

Metabolism and Toxicity

Research indicates that this compound undergoes metabolic conversion in biological systems. A notable study examined its metabolism in rats, revealing the formation of metabolites such as -acetyl- -(1-bromo-3-propyl)-cysteine. This suggests that DBP can interact with glutathione (GSH), leading to a decrease in hepatic GSH levels, which is indicative of potential oxidative stress and toxicity .

Genotoxicity

DBP has been evaluated for its genotoxic potential. A study focused on the compound's role as a genotoxic impurity in pharmaceutical formulations, specifically Olopatadine Hydrochloride. The method developed for detecting DBP showed a limit of detection (LOD) at 1.46 μg/mL and a limit of quantification (LOQ) at 4.37 μg/mL, confirming its presence in drug substances at potentially harmful levels . The genotoxicity assessment indicated that exposure to DBP could lead to DNA damage, raising concerns about its safety in consumer products.

Case Studies

Case Study 1: Metabolism in Rats

In a controlled study, rats were administered this compound orally. After 24 hours, urine analysis showed significant metabolite formation linked to GSH interaction. The study highlighted the compound's capacity to induce metabolic alterations leading to potential toxic effects on liver function .

Case Study 2: Genotoxic Impurity in Pharmaceuticals

The evaluation of DBP as a genotoxic impurity in Olopatadine Hydrochloride revealed critical insights into its safety profile. The recovery rates for DBP during testing ranged from 95.1% to 111.5%, indicating reliable detection methods but also emphasizing the need for stringent monitoring due to its potential health risks .

Summary of Findings

The biological activity of this compound is characterized by:

- Metabolic Conversion : Significant interaction with GSH leading to metabolite formation.

- Genotoxic Potential : Evidence of DNA damage and implications for drug safety.

- Health Risks : Potentially harmful effects when present as an impurity in pharmaceuticals.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₄Br₂ |

| Limit of Detection (LOD) | 1.46 μg/mL |

| Limit of Quantification (LOQ) | 4.37 μg/mL |

| Recovery Rate | 95.1% - 111.5% |

Propiedades

IUPAC Name |

(E)-1,3-dibromoprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMKMSVOYQICF-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-15-6, 32121-07-6 | |

| Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1,3-dibromoprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.